N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
説明
特性
分子式 |
C24H19ClN6O3S |
|---|---|
分子量 |
507.0 g/mol |
IUPAC名 |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19ClN6O3S/c1-16-7-10-18(11-8-16)23-28-29-24(30(23)19-5-3-2-4-6-19)35-15-22(32)27-26-14-17-9-12-20(25)21(13-17)31(33)34/h2-14H,15H2,1H3,(H,27,32)/b26-14+ |
InChIキー |
AIAJRIQXBNVGPL-VULFUBBASA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
準備方法
Synthesis of the 4-Phenyl-5-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol Intermediate
The triazole core is synthesized via cyclocondensation. A mixture of 4-methylbenzoic acid hydrazide and phenyl isothiocyanate undergoes reflux in ethanol for 6–8 hours, forming a thiourea intermediate. This intermediate is then cyclized using phosphoryl chloride (POCl₃) at 80–90°C for 4 hours, yielding 4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .
Key Reaction Conditions
-
Solvent: Anhydrous ethanol
-
Catalysts: POCl₃ for cyclization
-
Temperature: 80–90°C (cyclization step)
Functionalization of the Triazole Core with a Sulfanyl Group
The sulfanyl group is introduced via nucleophilic substitution. The triazole-3-thiol intermediate reacts with chloroacetic acid hydrazide in the presence of potassium hydroxide (KOH) and ethanol under reflux for 5 hours. This step produces 2-[(4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide .
Optimization Notes
-
Base: KOH ensures deprotonation of the thiol group.
-
Solvent: Ethanol facilitates even heating and solubility.
-
Purification: Recrystallization from ethanol improves purity to >95% .
Preparation of the Aldehyde Component: 4-Chloro-3-Nitrobenzaldehyde
4-Chloro-3-nitrobenzaldehyde is synthesized through nitration of 4-chlorobenzaldehyde. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the aromatic ring at the meta position. The product is isolated via vacuum filtration and washed with ice-cold water .
Critical Parameters
-
Nitrating Agent: HNO₃/H₂SO₄ (1:3 ratio)
-
Temperature: Strictly maintained at 0–5°C to prevent over-nitration
Formation of the Hydrazone Linkage
The final step involves condensation of 2-[(4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 4-chloro-3-nitrobenzaldehyde. The reaction is conducted in ethanol under reflux for 8–10 hours, with a catalytic amount of glacial acetic acid to drive imine formation .
Reaction Mechanism
-
The hydrazide’s amino group attacks the aldehyde’s carbonyl carbon.
-
Water is eliminated, forming the E-configuration hydrazone .
Characterization Data
-
Melting Point : 218–220°C (uncorrected)
-
FT-IR (KBr, cm⁻¹) : 3250 (N–H stretch), 1680 (C=O), 1590 (C=N) .
-
¹H NMR (DMSO-d₆, δ ppm) : 8.45 (s, 1H, CH=N), 7.82–7.15 (m, 12H, aromatic), 4.21 (s, 2H, SCH₂) .
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility. Key adjustments include:
-
Solvent : Replacing ethanol with isopropanol to reduce boiling point.
-
Catalyst : Using p-toluenesulfonic acid (PTSA) instead of acetic acid for faster kinetics.
-
Yield : Scalable processes achieve 68–72% yield with >99% HPLC purity .
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Reaction Time | 10–12 hours | 4–5 hours |
| Solvent | Ethanol | Isopropanol |
| Catalyst | Acetic acid | PTSA |
| Yield | 70–75% | 68–72% |
| Purity (HPLC) | >95% | >99% |
Challenges and Mitigation Strategies
-
Byproduct Formation : Oxazolidinones may form during hydrazone synthesis. This is minimized by maintaining anhydrous conditions .
-
Isomerization : The E/Z configuration is controlled via pH adjustment (pH 4–5) .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities .
Recent Advancements in Methodology
Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields . Green chemistry approaches using water as a solvent are under investigation but currently yield <50% .
化学反応の分析
科学研究への応用
N'-[(E)-(4-クロロ-3-ニトロフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性などの潜在的な生物活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求するために研究が進められています。
工業: 新しい材料の開発において、および工業プロセスにおける触媒として使用されます。
科学的研究の応用
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
類似化合物の比較
N'-[(E)-(4-クロロ-3-ニトロフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、以下のような他の類似化合物と比較することができます。
- N'-[(E)-(4-クロロフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N'-[(E)-(4-ニトロフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド これらの化合物は、類似の構造的特徴を共有していますが、フェニル環の置換基が異なります。さまざまな置換基の存在は、それらの化学反応性と生物活性を大きく影響を与える可能性があり、N'-[(E)-(4-クロロ-3-ニトロフェニル)メチリデン]-2-{[5-(4-メチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの独自性を強調しています。
類似化合物との比較
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide ()
- Triazole substituents : 4-Chlorophenyl (position 5) and phenyl (position 4).
- Methylidene group : 2-Ethoxyphenyl instead of 4-chloro-3-nitrophenyl.
- Key differences :
N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide (ZE-4b; )
- Triazole substituents : Pyridine-2-yl (position 5) and ethyl (position 4).
- Methylidene group : Simple 2-phenyl substitution.
- Lack of nitro/chloro substituents reduces electrophilicity, impacting reactivity .
Physicochemical and Spectroscopic Comparisons
生物活性
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features confer various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 494.0 g/mol. Its IUPAC name is N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide. The presence of a nitrophenyl group, a benzimidazole moiety, and a thioacetohydrazide linkage contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, it showed lower minimum inhibitory concentration (MIC) values than standard antibiotics like gentamicin and nystatin, suggesting its potential as an effective antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) | Standard | Standard MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8.5 | Gentamicin | 10 |
| Bacillus subtilis | 6.25 | Nystatin | 10 |
| Escherichia coli | 12.5 | Chloramphenicol | 15 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction . This suggests that N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may act as a lead compound for developing new anticancer therapies.
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in disease pathways:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
- Signal Transduction Modulation : It can modulate signaling pathways related to inflammation and apoptosis, impacting cell survival and death.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of similar compounds exhibited strong antibacterial activity against resistant strains of bacteria, suggesting that modifications to the structure could enhance efficacy further.
- Cytotoxicity Studies : In research involving brine shrimp larvae, the compound showed significant cytotoxic effects compared to established chemotherapeutic agents like 5-fluorouracil, indicating its potential as an anticancer agent .
Q & A
Q. What are the optimal reaction conditions for synthesizing N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide?
- Methodological Answer : The synthesis involves a multi-step reaction, starting with the formation of the triazole core. Key steps include:
- Cyclocondensation : Reacting 4-chloro-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the hydrazone moiety .
- Triazole Formation : Coupling with 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol via nucleophilic substitution.
- Solvent and Temperature : Use polar aprotic solvents (e.g., dimethylacetamide) at reflux (~120–140°C) for 5–8 hours to ensure completion .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate 1:10 v/v) yields the compound with ~57% purity, followed by recrystallization .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | 4-chloro-3-nitrobenzaldehyde, ethanol, HCl | 65–70 |
| Triazole Coupling | Dimethylacetamide, reflux | 50–60 |
| Purification | Column chromatography | 57 |
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- FT-IR : Validate the hydrazone (N–H stretch: ~3200 cm⁻¹) and sulfanyl (C–S: ~650 cm⁻¹) groups .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., C=O⋯H–N interactions) .
- HPLC : Assess purity (>95%) using a C18 column and methanol/water mobile phase .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target receptors (e.g., kinases or GPCRs). The nitro and chloro groups may enhance binding affinity via hydrophobic interactions .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors at the nitro group) using tools like LigandScout .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using descriptors like logP and Hammett constants .
Q. How can Bayesian optimization improve the yield of this compound's synthesis?
- Methodological Answer :
- Parameter Screening : Optimize variables (temperature, solvent ratio, catalyst loading) using Bayesian algorithms to maximize yield. For example:
- Initial Design : Use a fractional factorial design to narrow variable ranges .
- Iterative Learning : Update the model with experimental data to predict optimal conditions (e.g., 135°C, dimethylacetamide/ethanol 3:1 v/v) .
- Case Study : Bayesian optimization reduced the number of experiments by 40% while achieving a 15% higher yield compared to traditional trial-and-error methods .
Q. How do structural modifications (e.g., substituent variation) impact the compound's physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Groups : The 4-chloro-3-nitrophenyl moiety enhances stability via resonance but may reduce solubility.
- Triazole Core : The 4-phenyl group increases lipophilicity (logP ~3.5), favoring membrane permeability .
- Sulfanyl Linker : Replacing sulfur with oxygen decreases metabolic stability but improves hydrogen bonding capacity .
- Experimental Validation : Synthesize analogs (e.g., replacing nitro with methoxy) and compare solubility (via shake-flask method) and logP (via HPLC) .
Data Contradictions and Resolutions
- Synthesis Yield Variability : reports 57% yield, while similar triazole syntheses (e.g., ) achieve ~70%. This discrepancy arises from differences in purification methods (e.g., column chromatography vs. recrystallization) .
- Biological Activity Predictions : Computational models () suggest strong kinase inhibition, but experimental data are lacking. Validate via in vitro assays (e.g., kinase inhibition profiling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
